![molecular formula C11H15Cl2NO2S B11173390 2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide](/img/structure/B11173390.png)
2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfonic acids or sulfonates.
Reduction Reactions: Products include amines or other reduced forms of the sulfonamide group.
Scientific Research Applications
2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates and block their binding sites. This can lead to the inhibition of key biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide can be compared with other benzenesulfonamides, such as:
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- 2,5-dichloro-N-(5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl)benzenesulfonamide
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2,5-Dichloro-N-(pentan-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzymatic activity or alter receptor function, leading to various therapeutic effects. Notably, this compound has been investigated as an enzyme inhibitor and a probe for studying biological pathways.
Biological Activities
Research indicates several potential biological activities of this compound:
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
- Anti-inflammatory Effects : In vivo studies have demonstrated that certain benzenesulfonamide derivatives can significantly reduce inflammation. For example, compounds similar to this compound have been shown to inhibit carrageenan-induced paw edema in animal models .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor in various biochemical pathways. Its ability to inhibit key enzymes may contribute to its therapeutic applications in cancer and other diseases .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against various pathogens:
Compound | Pathogen | MIC (mg/mL) |
---|---|---|
4d | E. coli | 6.72 |
4h | S. aureus | 6.63 |
4a | P. aeruginosa | 6.67 |
4e | C. albicans | 6.63 |
This data indicates that related compounds exhibit significant antimicrobial activity, suggesting a potential role for this compound in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Effects
In another study assessing anti-inflammatory properties, the compound was tested for its ability to inhibit carrageenan-induced inflammation in rats:
Time (h) | % Inhibition |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
These results demonstrate the compound's significant anti-inflammatory effects, supporting further investigation into its therapeutic applications .
Properties
Molecular Formula |
C11H15Cl2NO2S |
---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
2,5-dichloro-N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-3-9(4-2)14-17(15,16)11-7-8(12)5-6-10(11)13/h5-7,9,14H,3-4H2,1-2H3 |
InChI Key |
DWOOMERIQZGHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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